(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro-fluorobenzyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination of 2-chloro-6-fluorotoluene under illumination.
Formation of 2-chloro-6-fluorobenzylamine: The benzyl chloride is then reacted with ammonia or an amine to form the corresponding benzylamine.
Coupling with 3-methylbutanamide: The final step involves coupling the benzylamine with 3-methylbutanamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H16ClFN2O |
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Molecular Weight |
258.72 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H16ClFN2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17) |
InChI Key |
UKNYNHHTWYDSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)F)N |
Origin of Product |
United States |
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